2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a naphthalene ring, an imine group, and a dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine group through a condensation reaction between naphthalen-1-amine and benzaldehyde. This is followed by the esterification of the resulting imine with 3,5-dinitrobenzoic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Similar structure with a pyrimidine ring instead of a benzoate ester.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Contains a similar naphthalene ring but with different functional groups.
Uniqueness
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both imine and dinitrobenzoate groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various fields of research .
Properties
IUPAC Name |
[2-(naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-24(18-12-19(26(29)30)14-20(13-18)27(31)32)33-23-11-4-2-7-17(23)15-25-22-10-5-8-16-6-1-3-9-21(16)22/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFSSJCVZYMBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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